molecular formula C43H42NO2PS B13640626 (R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13640626
M. Wt: 667.8 g/mol
InChI Key: JJQYEZQPZNFFOF-WQBWMTOESA-N
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Description

®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl, xanthene, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the xanthene backbone, followed by the introduction of the diphenylphosphanyl group. The final steps involve the addition of the naphthalen-1-yl group and the sulfinamide moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalysis. Its unique structure allows it to facilitate various catalytic processes, including asymmetric synthesis and cross-coupling reactions.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its role as a catalyst in various industrial reactions highlights its importance in manufacturing and production.

Mechanism of Action

The mechanism of action of ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The sulfinamide moiety can interact with biological molecules, influencing biochemical pathways. These interactions are crucial for its function in catalysis and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(®-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which provides a versatile platform for various chemical and biological applications. Its ability to participate in multiple types of reactions and its potential in catalysis and drug development make it a unique and valuable compound in scientific research.

Properties

Molecular Formula

C43H42NO2PS

Molecular Weight

667.8 g/mol

IUPAC Name

N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C43H42NO2PS/c1-42(2,3)48(45)44(6)39(34-25-15-19-30-18-13-14-24-33(30)34)35-26-16-27-36-40(35)46-41-37(43(36,4)5)28-17-29-38(41)47(31-20-9-7-10-21-31)32-22-11-8-12-23-32/h7-29,39H,1-6H3/t39-,48?/m1/s1

InChI Key

JJQYEZQPZNFFOF-WQBWMTOESA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=CC7=CC=CC=C76)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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